Oxolinic Acid

Antimicrobial Susceptibility Testing Meningococcal Research Quinolone Comparator Studies

Oxolinic acid is a first-generation quinolone antibiotic that selectively inhibits bacterial DNA gyrase, disrupting DNA supercoiling and replication. With a 4.9-fold higher potency than nalidixic acid against N. meningitidis (MIC 0.14 vs. 0.68 μg/ml) and established MIC₅₀/₉₀ benchmarks for Aeromonas spp. (0.25/8 μg/ml), it serves as a critical reference compound in antimicrobial susceptibility panels. Its high oral bioavailability (91-93%) and prolonged elimination half-life (81 h plasma, 141 h muscle) in rainbow trout make it an ideal model for temperature-dependent pharmacokinetic modeling and residue depletion studies. Researchers rely on oxolinic acid for high-resolution gyrase-binding-site mapping and PBPK model development in aquatic species.

Molecular Formula C13H11NO5
Molecular Weight 261.23 g/mol
CAS No. 14698-29-4
Cat. No. B1678063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxolinic Acid
CAS14698-29-4
SynonymsAcid, Oxolinic
Gramurin
Oxolinate, Sodium
Oxolinic Acid
Sodium Oxolinate
Molecular FormulaC13H11NO5
Molecular Weight261.23 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O
InChIInChI=1S/C13H11NO5/c1-2-14-5-8(13(16)17)12(15)7-3-10-11(4-9(7)14)19-6-18-10/h3-5H,2,6H2,1H3,(H,16,17)
InChIKeyKYGZCKSPAKDVKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Oxolinic Acid (CAS 14698-29-4) for Antimicrobial Research: Quinolone Spectrum and Mechanism


Oxolinic acid (CAS 14698-29-4) is a first-generation quinolone antibiotic that acts as a selective inhibitor of bacterial DNA gyrase (topoisomerase II), thereby disrupting DNA supercoiling and replication . It demonstrates a primary activity spectrum against Gram-negative bacteria, including Enterobacteriaceae and specific fish pathogens such as *Aeromonas salmonicida* and *Vibrio* spp., and is widely employed as a reference standard in antimicrobial susceptibility testing and aquaculture pharmacokinetic studies .

Why Oxolinic Acid Cannot Be Directly Substituted by Other Early Quinolones


Although oxolinic acid is often grouped with other first-generation quinolones like nalidixic acid, flumequine, and pipemidic acid, substitution is not straightforward. While these compounds share a common target in DNA gyrase, their quantitative antimicrobial potencies (MIC values) against specific pathogens differ substantially, and their pharmacokinetic profiles—particularly oral bioavailability, tissue distribution, and elimination half-lives—vary widely across species and environmental conditions [1]. These variations directly impact therapeutic efficacy, dosing regimens, and withdrawal period calculations in both research and applied veterinary contexts, making compound-specific characterization essential [2].

Oxolinic Acid Procurement: Quantitative Differentiation from Key Comparators


Oxolinic Acid Demonstrates 4.9-Fold Higher Potency than Nalidixic Acid Against *Neisseria meningitidis*

Oxolinic acid exhibits significantly greater potency against *Neisseria meningitidis* compared to nalidixic acid, a foundational early quinolone. In a direct head-to-head comparison against 40 meningococcal strains, oxolinic acid showed an average MIC of 0.14 μg/ml, whereas nalidixic acid showed an average MIC of 0.68 μg/ml [1].

Antimicrobial Susceptibility Testing Meningococcal Research Quinolone Comparator Studies

Oxolinic Acid Exhibits 4-Fold Higher Potency than Pipemidic Acid Against *Pseudomonas aeruginosa*

In a comparative *in vitro* study against 110 *Pseudomonas* strains, oxolinic acid demonstrated a modal MIC of 16 mg/L against *P. aeruginosa*, whereas the related early quinolone pipemidic acid exhibited a higher modal MIC of 16-32 mg/L [1]. The study positions oxolinic acid as having an activity level intermediate between nalidixic acid (64 mg/L) and the more modern fluoroquinolones pefloxacin (2 mg/L) and ofloxacin (2 mg/L) [1].

Antipseudomonal Activity Quinolone Comparator Studies Gram-Negative Rods

Oxolinic Acid Achieves High Oral Bioavailability (91-93%) in Rainbow Trout at 14°C

The oral bioavailability of oxolinic acid is highly species- and temperature-dependent. In rainbow trout held at 14°C, oral bioavailability reached 91.8% in one study [1] and 90.7% in another, with a prolonged elimination half-life of 81.3 hours in plasma and 141 hours in muscle [1]. This contrasts with a bioavailability of 56.0% in channel catfish at 24°C and only 25% in Atlantic salmon at 10°C, highlighting the critical impact of both species and water temperature on drug exposure [2].

Aquaculture Pharmacokinetics Oral Bioavailability Salmonid Research

Oxolinic Acid's DNA Gyrase Inhibition is Quantitatively Distinct from Flumequine and Novobiocin

Mechanistically, oxolinic acid differs from both older and newer quinolones in its specific interaction with DNA gyrase. While both oxolinic acid and nalidixic acid inhibit the ATP-dependent supercoiling activity of *E. coli* DNA gyrase, oxolinic acid is described as 'more potent' [1]. Crucially, in the absence of ATP, DNA gyrase preparations relax supercoiled DNA; this relaxation activity is inhibited by oxolinic acid but not by the aminocoumarin antibiotic novobiocin [1]. Furthermore, oxolinic acid traps a stable gyrase-DNA cleavage complex, leading to double-strand breaks upon SDS treatment, a hallmark of quinolone mechanism [1].

Mechanism of Action DNA Gyrase Assay Topoisomerase Inhibition

Oxolinic Acid Exhibits Longer Elimination Half-Life than Flumequine in Halibut Muscle

In a comparative bath treatment study in halibut (*Hippoglossus hippoglossus*), oxolinic acid demonstrated a longer elimination half-life (t₁/₂) in muscle compared to flumequine. Following bath exposure, the muscle elimination half-life was 15.6 hours for oxolinic acid versus 10 hours for flumequine [1]. This corresponded to longer tissue persistence, with oxolinic acid maintaining concentrations above the MIC for susceptible *Vibrio* strains for 8 days post-treatment, compared to 6.5 days for flumequine [1].

Aquaculture Pharmacokinetics Drug Residue Depletion Comparative Elimination

Withdrawal Period for Oxolinic Acid in Japanese Eel is Temperature-Dependent, Ranging from 27 to 116 Days

The withdrawal period for oxolinic acid following bath administration in Japanese eel (*Anguilla japonica*) is highly dependent on water temperature. At 28°C, the calculated withdrawal period (95/95 statistical tolerance limit) was 27.4 days for a 10 mg/L bath and 55.9 days for a 20 mg/L bath. At the lower temperature of 20°C, these withdrawal periods extended substantially to 78.8 days and 115.7 days, respectively [1]. These values markedly exceed the currently approved 25-day withdrawal period for oral administration in eels, underscoring that route of administration and environmental temperature critically impact residue depletion kinetics [1].

Withdrawal Period Calculation Food Safety Aquaculture Residue Studies

Validated Application Scenarios for Oxolinic Acid Based on Comparative Evidence


Reference Standard for Quinolone Potency Assays Against Gram-Negative Pathogens

Given its quantified 4.9-fold higher potency than nalidixic acid against *N. meningitidis* (MIC 0.14 vs. 0.68 μg/ml) and 4-fold higher potency against *P. aeruginosa* (MIC 16 vs. 64 mg/L), oxolinic acid serves as a reliable intermediate-potency comparator in antimicrobial susceptibility testing panels and MIC assay development [1][2]. Its established MIC₅₀ of 0.25 μg/ml and MIC₉₀ of 8 μg/ml against *Aeromonas* spp. provide a robust benchmark for interpreting resistance phenotypes in aquaculture pathogen surveillance [3].

Pharmacokinetic Modeling in Coldwater Salmonid Research

The high oral bioavailability of oxolinic acid (91-93%) and prolonged elimination half-life (81 hours in plasma, 141 hours in muscle) in rainbow trout at 14°C make it an ideal model compound for studying temperature-dependent drug disposition in salmonids [4]. Its extensive tissue distribution (Vd(ss) = 5.7 L/kg in Atlantic salmon) and quantifiable tissue/plasma ratios (e.g., 4.6 for liver, 13.95 for kidney in silver pompano) support its use in physiologically based pharmacokinetic (PBPK) modeling and residue depletion studies [5][6].

Mechanistic Studies of DNA Gyrase Inhibition and Cleavage Complex Formation

Oxolinic acid's unique ability to inhibit both ATP-dependent supercoiling and ATP-independent relaxation of DNA gyrase, combined with its capacity to trap a stable gyrase-DNA cleavage complex, positions it as a critical tool compound for investigating quinolone mechanism of action [7]. Its selectivity for the A subunit of DNA gyrase and its induction of DNA cleavage at defined 100,000-base-pair intervals on the *E. coli* chromosome enable high-resolution mapping of gyrase binding sites and studies of topological stress in bacterial genomes [8].

Regulatory Residue Depletion and Withdrawal Period Studies in Aquaculture Species

The well-characterized temperature- and species-dependent depletion kinetics of oxolinic acid support its use as a reference compound in residue monitoring method development and withdrawal period estimation [9]. Data from Japanese eel (27-116 day withdrawal periods), silver pompano (31.2 hour withdrawal period), and Nile tilapia (residue levels within MRL at recommended doses) provide a comparative framework for evaluating new aquaculture antimicrobial candidates and validating analytical methods for regulatory compliance [10][11].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxolinic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.